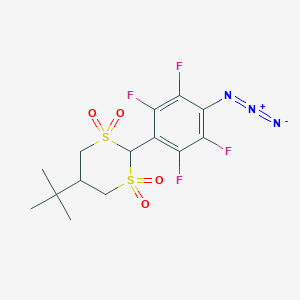
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- is a synthetic compound that has gained interest in the scientific community due to its potential applications in biological research. This compound has unique chemical properties that make it a valuable tool for studying biological processes.
Mechanism Of Action
The mechanism of action of 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- involves the formation of covalent bonds with specific amino acid residues in proteins. This covalent bond formation can lead to changes in protein structure and function, which can be used to study protein-protein interactions and enzyme activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- are dependent on the specific proteins that it interacts with. This compound has been shown to inhibit the activity of certain enzymes and disrupt protein-protein interactions. These effects can be used to study biological processes and develop new drugs.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- in lab experiments include its high purity, stability, and specificity for certain proteins. However, the limitations of using this compound include its high cost, complex synthesis method, and potential toxicity to cells.
Future Directions
There are many potential future directions for research involving 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans-. These include developing new methods for synthesizing this compound, identifying new proteins that it can interact with, and using it to develop new drugs for treating diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on cells and organisms.
In conclusion, 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- is a valuable tool for studying biological processes and developing new drugs. Its unique chemical properties make it a valuable asset in scientific research, and its potential future directions make it an exciting area for further study.
Synthesis Methods
The synthesis of 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- is a complex process that requires specialized knowledge and equipment. The most common method for synthesizing this compound involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with sodium azide and tert-butyl thiol in the presence of a catalyst. This method yields a high purity product that can be used for scientific research.
Scientific Research Applications
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- has a wide range of potential applications in scientific research. This compound can be used as a probe to study biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. It can also be used as a tool for drug discovery and development.
properties
CAS RN |
152821-27-7 |
|---|---|
Product Name |
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- |
Molecular Formula |
C14H15F4N3O4S2 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-(4-azido-2,3,5,6-tetrafluorophenyl)-5-tert-butyl-1,3-dithiane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C14H15F4N3O4S2/c1-14(2,3)6-4-26(22,23)13(27(24,25)5-6)7-8(15)10(17)12(20-21-19)11(18)9(7)16/h6,13H,4-5H2,1-3H3 |
InChI Key |
WDOUDTBHUVGDCV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CS(=O)(=O)C(S(=O)(=O)C1)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
Canonical SMILES |
CC(C)(C)C1CS(=O)(=O)C(S(=O)(=O)C1)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
synonyms |
2-(4'-azidotetrafluorophenyl)-5-tert-butyl-1,3-dithiane-bis-sulfone 2-ABDBS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



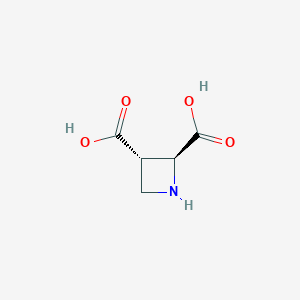
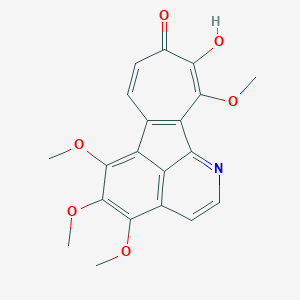
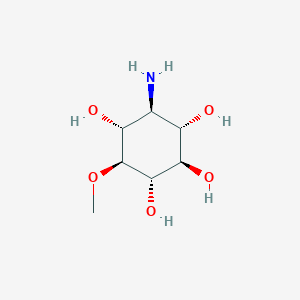
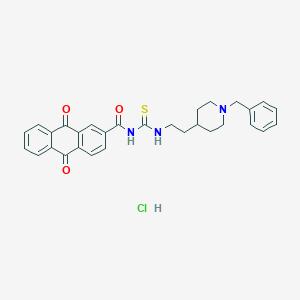

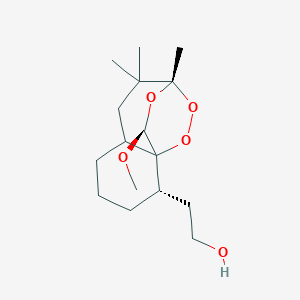

![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
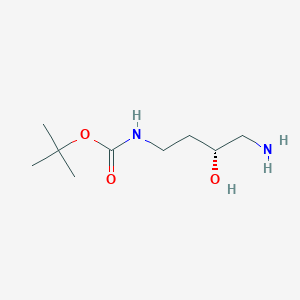
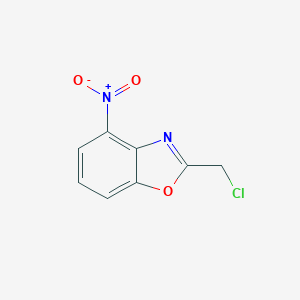
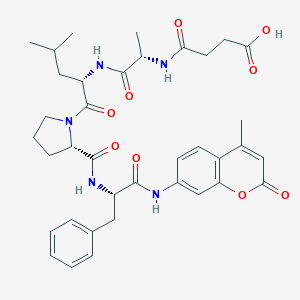
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)